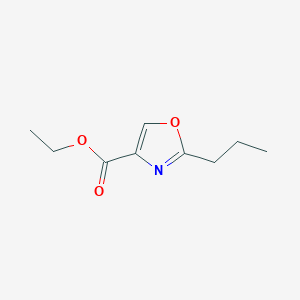![molecular formula C6H8N4O3 B11715939 (Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and a methyl group
Métodos De Preparación
The synthesis of (Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine typically involves the condensation of 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles such as halides or amines.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form Schiff bases or other condensation products.
Aplicaciones Científicas De Investigación
(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with nucleophilic sites in biological molecules. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications.
Propiedades
Fórmula molecular |
C6H8N4O3 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
(NE)-N-[1-(2-methyl-5-nitropyrazol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N4O3/c1-4(8-11)5-3-6(10(12)13)7-9(5)2/h3,11H,1-2H3/b8-4+ |
Clave InChI |
HVNMOLCKNRTSFI-XBXARRHUSA-N |
SMILES isomérico |
C/C(=N\O)/C1=CC(=NN1C)[N+](=O)[O-] |
SMILES canónico |
CC(=NO)C1=CC(=NN1C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




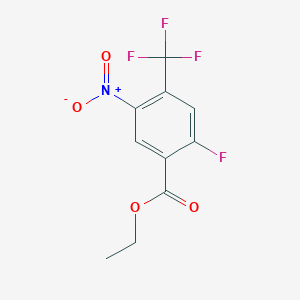
![6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715876.png)
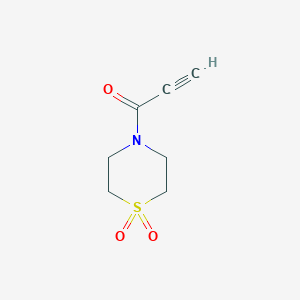
![3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B11715883.png)
![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)
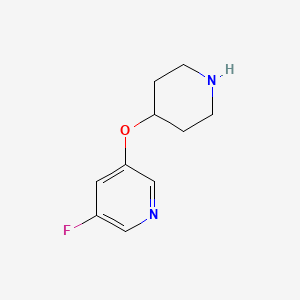
![N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715888.png)
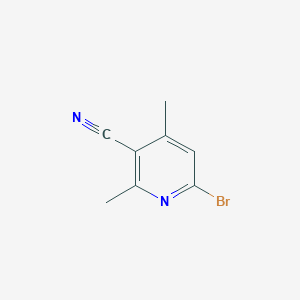

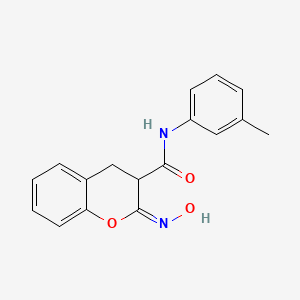
![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)
